molecular formula C15H16N2O3S B378799 4-(2,5-Dimethoxyphenyl)-2-(methylsulfanyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile

4-(2,5-Dimethoxyphenyl)-2-(methylsulfanyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile

Cat. No.: B378799
M. Wt: 304.4g/mol
InChI Key: QQTQWEXHIMBIPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,5-Dimethoxyphenyl)-2-(methylsulfanyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile is a complex organic compound with a unique structure that includes a dimethoxyphenyl group, a hydroxy group, a methylsulfanyl group, and a dihydropyridine carbonitrile core

Preparation Methods

The synthesis of 4-(2,5-Dimethoxyphenyl)-2-(methylsulfanyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Dimethoxyphenyl Intermediate: The starting material, 2,5-dimethoxybenzaldehyde, undergoes a reaction with a suitable reagent to form the dimethoxyphenyl intermediate.

    Cyclization: The intermediate is then subjected to cyclization reactions to form the dihydropyridine core.

    Functional Group Addition: The hydroxy and methylsulfanyl groups are introduced through specific reactions, such as nucleophilic substitution or addition reactions.

    Final Assembly:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

4-(2,5-Dimethoxyphenyl)-2-(methylsulfanyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonitrile group can be reduced to form an amine.

    Substitution: The dimethoxyphenyl group can undergo electrophilic aromatic substitution reactions.

    Addition: The double bonds in the dihydropyridine core can participate in addition reactions.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and electrophiles (e.g., halogens). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(2,5-Dimethoxyphenyl)-2-(methylsulfanyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(2,5-Dimethoxyphenyl)-2-(methylsulfanyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 4-(2,5-Dimethoxyphenyl)-2-(methylsulfanyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile include other dihydropyridine derivatives and compounds with similar functional groups. These compounds may share some chemical and biological properties but differ in their specific activities and applications. Examples of similar compounds include:

    2,5-Dimethoxyphenyl derivatives: Compounds with similar aromatic substitution patterns.

    Dihydropyridine derivatives: Compounds with similar core structures but different substituents.

    Methylsulfanyl and hydroxy derivatives: Compounds with similar functional groups but different core structures.

The uniqueness of this compound lies in its specific combination of functional groups and core structure, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H16N2O3S

Molecular Weight

304.4g/mol

IUPAC Name

4-(2,5-dimethoxyphenyl)-6-methylsulfanyl-2-oxo-3,4-dihydro-1H-pyridine-5-carbonitrile

InChI

InChI=1S/C15H16N2O3S/c1-19-9-4-5-13(20-2)11(6-9)10-7-14(18)17-15(21-3)12(10)8-16/h4-6,10H,7H2,1-3H3,(H,17,18)

InChI Key

QQTQWEXHIMBIPQ-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)OC)C2CC(=O)NC(=C2C#N)SC

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2CC(=O)NC(=C2C#N)SC

Origin of Product

United States

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